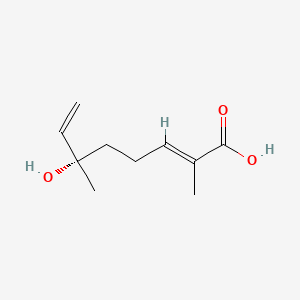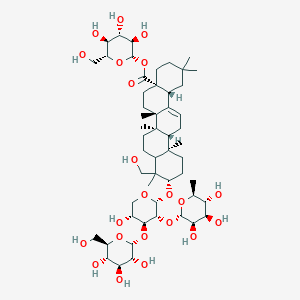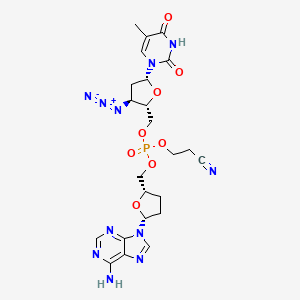
AZT-P(CyE)-ddA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZT-P(CyE)-ddA is a synthetic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure and potential applications in various scientific domains. It is a derivative of nucleoside analogs, which are compounds that mimic the structure of natural nucleosides and have been widely studied for their therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZT-P(CyE)-ddA involves multiple steps, starting from the preparation of the nucleoside analogs. The process typically includes the following steps:
Nucleoside Analog Synthesis: The initial step involves the synthesis of the nucleoside analogs, which are the building blocks of this compound. This is achieved through a series of chemical reactions, including glycosylation and phosphorylation.
Phosphorylation: The nucleoside analogs are then phosphorylated to introduce the phosphate group, which is essential for the compound’s biological activity.
Cyclization and Esterification: The phosphorylated nucleoside analogs undergo cyclization and esterification reactions to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Advanced techniques like continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
AZT-P(CyE)-ddA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its biological activity.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms, while substitution reactions can produce a variety of derivatives with altered functional groups.
Scientific Research Applications
AZT-P(CyE)-ddA has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying nucleoside analogs and their chemical properties. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the mechanisms of nucleoside analogs and their interactions with biological molecules.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of viral infections and cancer. It is studied for its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: this compound is used in the development of new pharmaceuticals and diagnostic tools. Its unique properties make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of AZT-P(CyE)-ddA involves its interaction with specific molecular targets and pathways. The compound mimics the structure of natural nucleosides and can be incorporated into DNA or RNA during replication. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting viral replication or inducing cell death in cancer cells. The molecular targets of this compound include viral polymerases and cellular enzymes involved in DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AZT-P(CyE)-ddA include other nucleoside analogs such as:
Acyclovir: A widely used antiviral drug that targets viral DNA polymerases.
Zidovudine (AZT): Another nucleoside analog used in the treatment of HIV.
Didanosine (ddI): A nucleoside analog used in combination therapy for HIV.
Uniqueness
This compound is unique due to its specific structure, which combines features of multiple nucleoside analogs This unique structure allows it to interact with a broader range of molecular targets and exhibit distinct biological activities
Properties
CAS No. |
121135-52-2 |
|---|---|
Molecular Formula |
C23H28N11O8P |
Molecular Weight |
617.5 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-cyanoethyl phosphate |
InChI |
InChI=1S/C23H28N11O8P/c1-13-8-33(23(36)30-22(13)35)18-7-15(31-32-26)16(42-18)10-40-43(37,38-6-2-5-24)39-9-14-3-4-17(41-14)34-12-29-19-20(25)27-11-28-21(19)34/h8,11-12,14-18H,2-4,6-7,9-10H2,1H3,(H2,25,27,28)(H,30,35,36)/t14-,15-,16+,17+,18+,43?/m0/s1 |
InChI Key |
ZZOQOCAXOCFBLH-GTTJKFTRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(OCCC#N)OC[C@@H]3CC[C@@H](O3)N4C=NC5=C(N=CN=C54)N)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OCCC#N)OCC3CCC(O3)N4C=NC5=C(N=CN=C54)N)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


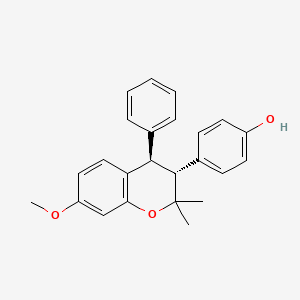
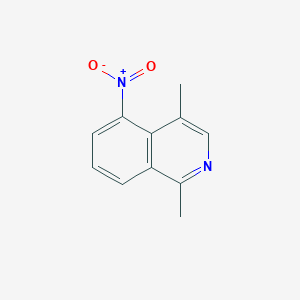
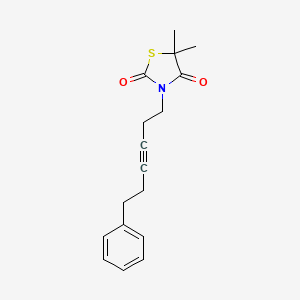
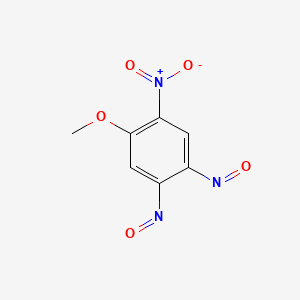

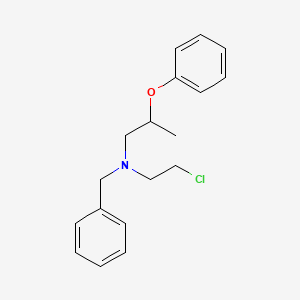
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)
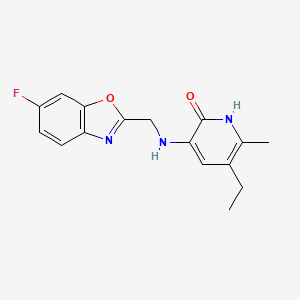
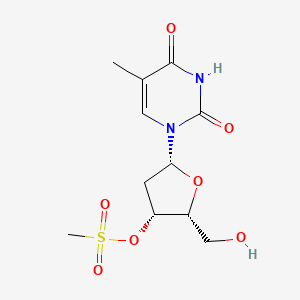
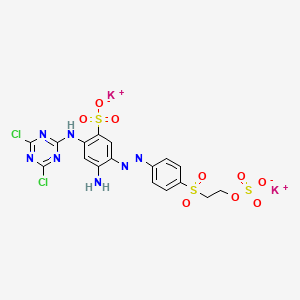
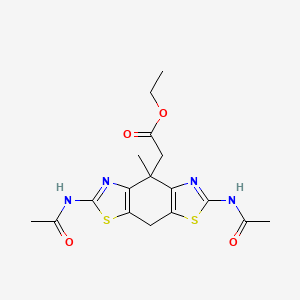
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
